molecular formula C7H7BrN2O2S B2424403 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine 4,4-dioxide CAS No. 1601984-62-6

7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine 4,4-dioxide

Cat. No.: B2424403
CAS No.: 1601984-62-6
M. Wt: 263.11
InChI Key: RKYOVECFSVTUIT-UHFFFAOYSA-N
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Description

7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine 4,4-dioxide is a high-purity chemical intermediate designed for advanced pharmaceutical and medicinal chemistry research. This brominated pyridothiazine dioxide scaffold is of significant interest in the development of novel bioactive molecules, particularly due to the presence of the sulfone group, which can enhance metabolic stability and influence a compound's ability to pass through biological membranes . The core 1,4-thiazine structure is a privileged scaffold in heterocyclic chemistry, known for accommodating diverse functionalizations and exhibiting a wide range of biological activities, including antiviral, antimicrobial, and anticancer properties . Recent studies on closely related fluorinated pyrido[4,3-b][1,4]thiazine 1,1-dioxide derivatives have demonstrated promising anti-influenza virus activity against strains such as influenza A/Puerto Rico/8/34 (H1N1), highlighting the potential of this chemical class in antiviral drug discovery . The bromine atom at the 7-position serves as a versatile handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, allowing researchers to construct more complex molecular architectures for structure-activity relationship (SAR) studies. This compound is offered For Research Use Only and is intended for use in laboratory settings by qualified professionals. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine 4,4-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2S/c8-5-3-6-7(10-4-5)13(11,12)2-1-9-6/h3-4,9H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYOVECFSVTUIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=C(N1)C=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Approaches

Cyclocondensation remains a cornerstone for constructing the pyrido-thiazine framework. A representative strategy involves reacting brominated pyridine derivatives with sulfur-containing building blocks. For example, o-nitrobenzyl bromides can undergo nucleophilic substitution with trityl-protected aminothiols, followed by reductive cyclization to form the thiazine ring.

Procedure Adaptation :

  • S-Trityl Protection : Treat 2-amino-5-bromopyridine-3-thiol with trityl chloride to form the protected thiol intermediate.
  • Nucleophilic Substitution : React with o-nitrobenzyl bromide in acetonitrile under basic conditions (K$$2$$CO$$3$$) to install the benzyl moiety.
  • Reductive Cyclization : Use NaCNBH$$_3$$ to reduce the nitro group and facilitate intramolecular cyclization, yielding the dihydrothiazine core.
  • Oxidation : Treat with hydrogen peroxide (H$$2$$O$$2$$) in acetic acid to oxidize the thiazine sulfur to the sulfone.

Key Data :

  • Yield after cyclization: ~44% (based on analogous indazole syntheses).
  • Oxidation efficiency: >90% conversion to sulfone.

Palladium-Catalyzed Cross-Coupling

Palladium-mediated Stille couplings enable regioselective assembly of the pyrido-thiazine skeleton. This method, adapted from 1,2-benzothiazine 1,1-dioxide syntheses, leverages brominated sulfonamides and allenylstannanes.

General Protocol :

  • Substrate Preparation : Synthesize 2-iodo-3-bromopyridine sulfonamide by treating 3-bromo-2-iodopyridine with chlorosulfonic acid.
  • Stille Coupling : React with allenyltributyltin in acetonitrile using Pd(OAc)$$2$$ (5 mol%), PPh$$3$$, and K$$2$$CO$$3$$ at reflux.
  • Heterocyclization : The allenyl intermediate undergoes intramolecular cyclization upon heating, forming the pyrido-thiazine ring.
  • Oxidation : In situ oxidation with m-CPBA (meta-chloroperbenzoic acid) converts the sulfide to sulfone.

Optimization Insights :

  • Catalyst System : Pd(OAc)$$2$$/PPh$$3$$ outperforms other ligands in minimizing side reactions.
  • Yield : ~71% for analogous benzothiazine dioxides.

Post-Cyclization Bromination and Oxidation

Direct bromination of pre-formed pyrido-thiazine derivatives offers an alternative route. However, electrophilic bromination is challenging due to the electron-withdrawing sulfone group. A more reliable approach involves using pre-brominated precursors.

Case Study :

  • Synthesis of 7-Bromo Intermediate : Start with 2,3-dihydro-1H-pyrido[2,3-b]thiazine, brominate at the 7-position using NBS (N-bromosuccinimide) under radical initiation (AIBN).
  • Sulfone Formation : Oxidize the thiazine sulfur with OXONE® (2KHSO$$5$$·KHSO$$4$$·K$$2$$SO$$4$$) in a water-acetone mixture.

Challenges :

  • Regioselectivity in bromination requires directing groups or steric control.
  • Over-oxidation risks necessitate careful stoichiometry.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Cyclocondensation High functional group tolerance Multi-step, moderate yields 40–50%
Stille Coupling Regioselective, one-pot feasibility Requires toxic stannanes, Pd cost 60–75%
Post-Bromination Utilizes stable intermediates Limited by bromination efficiency 30–45%

Critical Observations :

  • The Stille coupling route offers superior regioselectivity but faces scalability issues due to tin reagents.
  • Cyclocondensation provides modularity but requires oxidation optimization.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine 4,4-dioxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine 4,4-dioxide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine 4,4-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine 4,4-dioxide is unique due to the presence of the thiazine ring, which imparts distinct chemical and biological properties compared to its oxazine and oxazoline analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine 4,4-dioxide (CAS No. 946121-78-4) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, focusing on immunological responses, anti-inflammatory effects, and cytotoxicity against various cell lines.

  • Molecular Formula : C7H7BrN2O
  • Molecular Weight : 215.05 g/mol
  • Structure : The compound features a bicyclic structure with a thiazine ring, which is significant for its biological activity.

Biological Activity Overview

Research indicates that compounds within the pyrido-thiazine class exhibit diverse biological activities. The specific compound of interest has been studied for its immunomodulatory and anti-inflammatory properties.

Immunomodulatory Effects

A study investigated the effects of various pyrido-thiazine derivatives on immunological responses. Notably, one derivative demonstrated marked immunostimulative activity, enhancing the production of plaque-forming cells (PFC) in response to antigens . This suggests that 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine may enhance immune responses.

Anti-inflammatory Activity

In terms of anti-inflammatory effects, several derivatives exhibited significant activity in models of inflammation induced by xylene and carrageenan. For instance, the compound showed strong immunosuppressive activity alongside anti-inflammatory effects in animal models . This dual action could make it a candidate for therapeutic applications in inflammatory diseases.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted against various human tumor cell lines. The results indicated that certain derivatives of pyrido-thiazines possess cytotoxic properties that could be harnessed for cancer treatment. The specific activity of 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine in this context remains to be fully elucidated but aligns with the observed trends in similar compounds .

Case Studies and Research Findings

  • Immunological Response : A study involving 25 newly synthesized pyrido-thiazine derivatives showed varying degrees of immunostimulatory effects. The compound's ability to enhance immune function could be beneficial in vaccine development or immune therapies .
  • Inflammation Models : In experiments using carrageenan-induced paw edema in rats, certain derivatives demonstrated significant reductions in inflammation markers, suggesting that 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine may have therapeutic potential in managing inflammatory conditions .
  • Cytotoxicity Against Tumor Cells : Preliminary studies indicated that derivatives from this class could inhibit the proliferation of cancer cell lines such as LCLC-103H and A-427. Further exploration into the mechanisms of action is warranted to understand how these compounds exert their cytotoxic effects .

Summary Table of Biological Activities

Activity TypeDescriptionReference
ImmunomodulatoryEnhances PFC production
Anti-inflammatoryReduces inflammation in animal models
CytotoxicityInhibits growth of human tumor cell lines

Q & A

Q. What factorial design approaches optimize multi-step synthesis and purification protocols for this compound?

  • Methodological Answer :
  • 2k^k Factorial Design : Vary temperature, solvent ratio, and catalyst loading to identify critical factors.
  • Response Surface Methodology (RSM) : Model interactions between variables (e.g., pH and reaction time) to maximize yield .

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